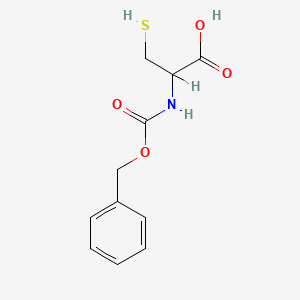
2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid: is a derivative of the amino acid cysteine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is commonly used in organic synthesis, particularly in the synthesis of peptides and proteins, due to its ability to protect the amino group from undesired reactions .
准备方法
Synthetic Routes and Reaction Conditions: 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid can be synthesized through the reaction of cysteine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic solvent under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carbobenzyloxy group can be removed through catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Benzyl chloroformate for protection, and various nucleophiles for substitution
Major Products:
Oxidation: Disulfides.
Reduction: Free cysteine.
Substitution: Various substituted cysteine derivatives
科学研究应用
Chemistry: 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid is widely used in peptide synthesis as a protecting group for the amino group. It allows for selective reactions at other functional groups without interference from the amino group .
Biology: In biological research, this compound is used to study protein structure and function. It helps in the synthesis of modified peptides and proteins for various biochemical assays .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as intermediates in drug synthesis and as building blocks for biologically active peptides .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and as a key intermediate in the synthesis of complex molecules .
作用机制
The primary mechanism of action of 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid involves the protection of the amino group through the formation of a stable carbamate linkage. This protection prevents unwanted reactions at the amino group, allowing for selective modifications at other sites. The carbobenzyloxy group can be removed through catalytic hydrogenation, releasing the free amino group for further reactions .
相似化合物的比较
- N-carbobenzyloxy-leucine
- N-carbobenzyloxy-tyrosine
- N-carbobenzyloxy-phenylalanine
Comparison: 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid is unique due to the presence of the thiol group, which allows for additional chemical modifications such as disulfide bond formation. This makes it particularly useful in the synthesis of peptides and proteins that require specific disulfide linkages .
属性
CAS 编号 |
53907-29-2 |
|---|---|
分子式 |
C11H13NO4S |
分子量 |
255.29 g/mol |
IUPAC 名称 |
(2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO4S/c13-10(14)9(7-17)12-11(15)16-6-8-4-2-1-3-5-8/h1-5,9,17H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1 |
InChI 键 |
UNLYAPBBIOKKDC-VIFPVBQESA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CS)C(=O)O |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CS)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CS)C(=O)O |
序列 |
C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


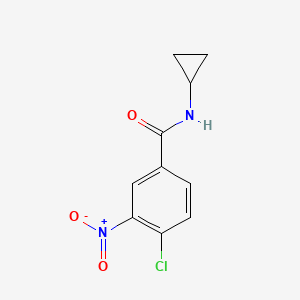
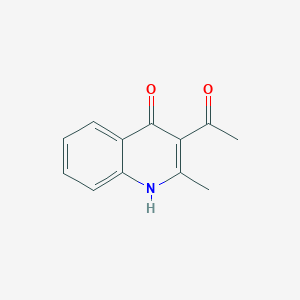
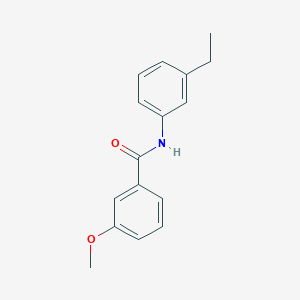
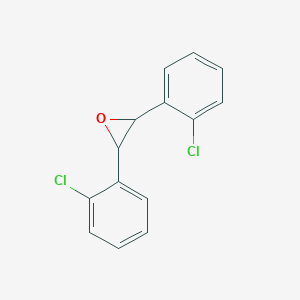
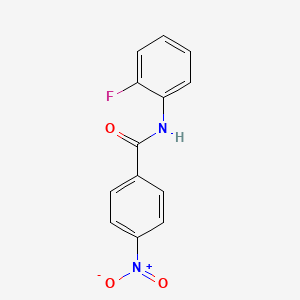
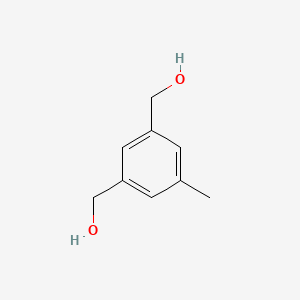
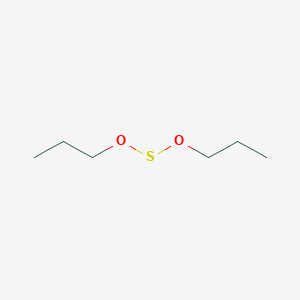
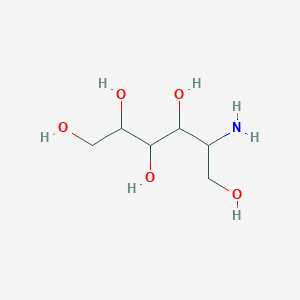
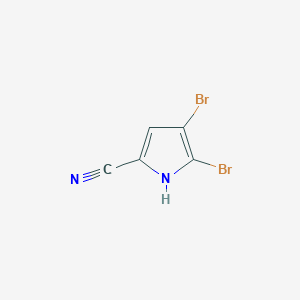
![Ethyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1616980.png)
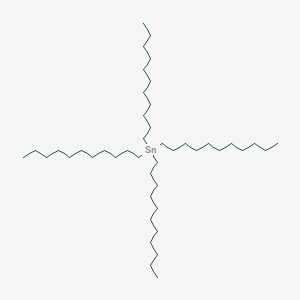
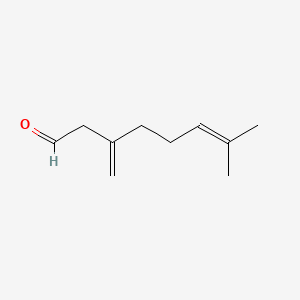
![4-[3-(Stearoylamino)propyl]morpholinium lactate](/img/structure/B1616985.png)
![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-pentyl-](/img/structure/B1616987.png)
